アクチバスタチン

概要

説明

Acrivastine is an antihistamine agent used for the symptomatic relief of seasonal allergic rhinitis such as sneezing, rhinorrhea, pruritus, lacrimation, and nasal congestion . It is a second-generation H1-receptor antagonist antihistamine and works by preventing the effects of a substance called histamine, which is produced by the body .

Molecular Structure Analysis

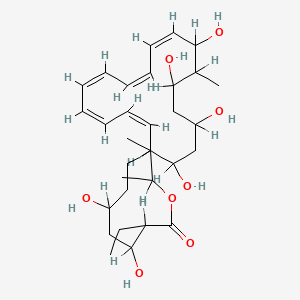

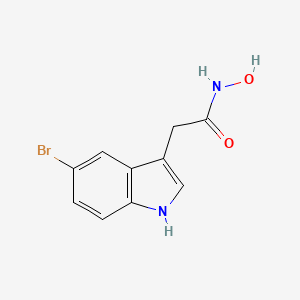

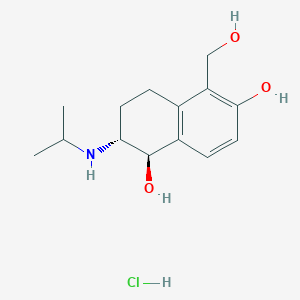

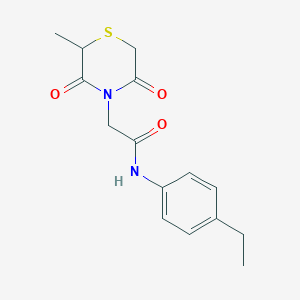

Acrivastine is a small molecule with a molecular weight of 348.44 and a chemical formula of C22H24N2O2 . It is a triprolidine analog antihistamine .Chemical Reactions Analysis

Acrivastine is a histamine H1-receptor antagonist with a rapid onset of action and a low sedative potential due to poor penetration into the CNS . The lack of anticholinergic effects in animals has been confirmed by the low incidence of such effects in clinical trials .Physical And Chemical Properties Analysis

Acrivastine has a molecular weight of 348.44 and a CAS number of 87848-99-5 . It is recommended to be stored at -20°C in powder form .科学的研究の応用

季節性アレルギー性鼻炎の治療

アクチバスタチンは、季節性アレルギー性鼻炎の症状軽減に広く使用されています。 くしゃみ、鼻水、かゆみ、涙目、鼻詰まりなどの症状を効果的に緩和します .

アレルギーと花粉症の治療

トリプロリジンアナログ抗ヒスタミン薬であるアクチバスタチンは、アレルギーと花粉症の治療に適応があります。 ヒスタミンH1受容体でのヒスタミンの作用を阻害することで作用し、かゆみ、血管拡張、低血圧、浮腫、気管支収縮、頻脈など、ヒスタミン放出に関連する症状を予防します .

皮膚薬理学

アクチバスタチンは、皮膚薬理学および臨床活性について研究されています。第一世代薬と比較して、強力なH1抗ヒスタミン作用を持ちながら、鎮静作用が低いのが特徴です。 これらの効果により、本薬は患者の受容性が高く、ヒスタミン媒介性皮膚疾患の範囲で有用な活性を示します .

迅速な吸収

アクチバスタチンは、経口投与後、配合カプセルから急速に吸収され、アクチバスタチン溶液と同じバイオアベイラビリティを示します。 投与後、血漿中アクチバスタチン濃度は、1.14±0.23時間で最大に達します .

運転性能

アクチバスタチン単回投与が運転性能に及ぼす影響を比較する研究が行われました。 本研究では、アクチバスタチンを、テルフェナジンやジフェンヒドラミン塩酸塩などの他の薬剤と比較しました .

プソイドエフェドリンとの併用

アクチバスタチンは現在、FDA承認薬Semprex-Dとしてプソイドエフェドリンとの併用で入手可能です。 この併用薬は、季節性アレルギー性鼻炎の症状治療に使用されます .

作用機序

Target of Action

Acrivastine is primarily targeted towards the Histamine H1 receptor . Histamine H1 receptors play a crucial role in allergic reactions, and by acting as an antagonist, Acrivastine can effectively block the action of histamine at these receptors .

Mode of Action

Acrivastine functions by selectively inhibiting peripheral H1 receptors . This action blocks the symptoms associated with histamine release such as pruritus, vasodilation, hypotension, edema, bronchoconstriction, and tachycardia .

Biochemical Pathways

The primary biochemical pathway affected by Acrivastine is the histamine response pathway. By blocking the H1 receptor, Acrivastine prevents histamine from exerting its effects, thereby mitigating the symptoms of allergic reactions .

Pharmacokinetics

Acrivastine is rapidly absorbed from the gastrointestinal tract following oral administration . It achieves maximum plasma concentrations at approximately 1.14 ± 0.23 hours after administration . The volume of distribution is 0.46 ± 0.05 L/kg, and it binds to human plasma proteins at a rate of 50 ± 2.0% . The elimination half-life of Acrivastine is approximately 1.5 hours, and it is primarily excreted via the kidneys .

Result of Action

The molecular and cellular effects of Acrivastine’s action primarily involve the mitigation of allergic symptoms. By blocking the H1 receptor, Acrivastine prevents the symptoms associated with histamine release such as itching, swelling, and vasodilation .

Safety and Hazards

将来の方向性

Newer generation H1-antihistamines like Acrivastine are safer than first-generation H1-antihistamines and should be the first-line antihistamines for the treatment of allergic rhinitis and chronic urticaria . High-quality trials have proven that newer generation antihistamines are superior in safety compared to older first-generation antihistamines .

特性

IUPAC Name |

(E)-3-[6-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridin-2-yl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2/c1-17-7-9-18(10-8-17)20(13-16-24-14-2-3-15-24)21-6-4-5-19(23-21)11-12-22(25)26/h4-13H,2-3,14-16H2,1H3,(H,25,26)/b12-11+,20-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWACSDKDOHSSQD-IUTFFREVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC(=N3)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=C\CN2CCCC2)/C3=CC=CC(=N3)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022555 | |

| Record name | Acrivastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87848-99-5 | |

| Record name | Acrivastine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87848-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrivastine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087848995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acrivastine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09488 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acrivastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 3-[6-[(1E)-1-(4-methylphenyl)-3-(1-pyrrolidinyl)-1-propen-1-yl]-2-pyridinyl]-, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACRIVASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A20F9XAI7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acrivastine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240231 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,4aR,6aR,7R)-1-(chloromethyl)-1-hydroxy-7,8-dimethyl-2-oxo-4,4a,6a,7-tetrahydropentaleno[1,6a-c]pyran-5-carboxylic acid](/img/structure/B1664274.png)

![2-Amino-9H-pyrido[2,3-b]indole](/img/structure/B1664278.png)